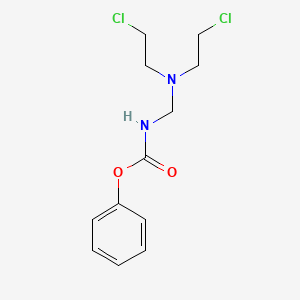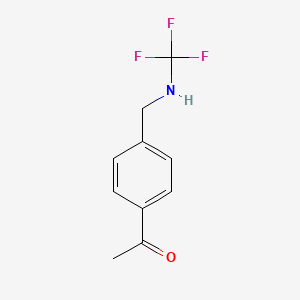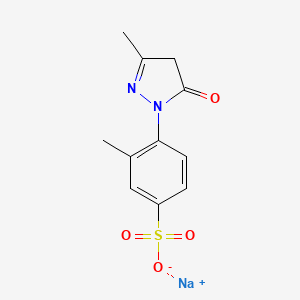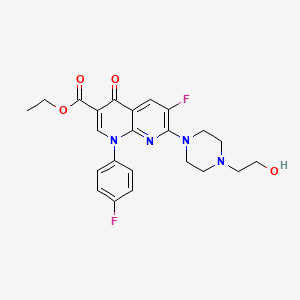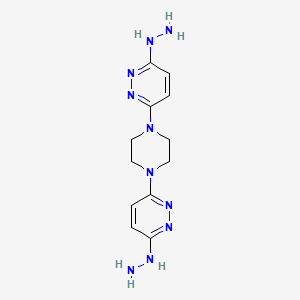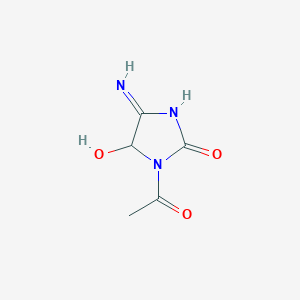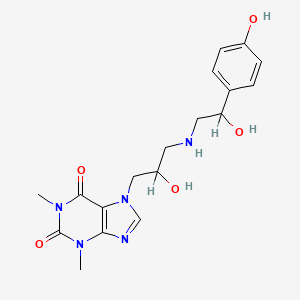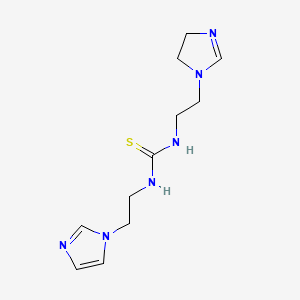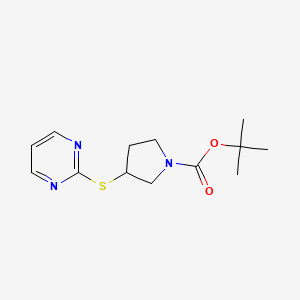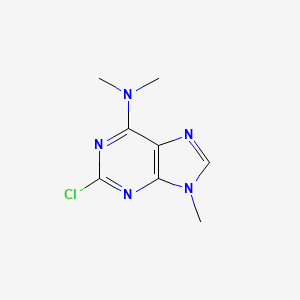
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C8H11ClN5. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine typically involves the chlorination of N,N,9-trimethyl-9H-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the purine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The chlorine atom can be hydrolyzed to form hydroxyl derivatives under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9H-purin-6-amine: Similar in structure but lacks the N,N,9-trimethyl groups.
2-Chloroadenine: Another chlorinated purine derivative with different substitution patterns.
N,N,9-trimethyladenine: Similar in structure but lacks the chlorine atom at the 2-position.
Uniqueness
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine is unique due to the presence of both the chlorine atom and the N,N,9-trimethyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
32186-94-0 |
|---|---|
Molecular Formula |
C8H10ClN5 |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
2-chloro-N,N,9-trimethylpurin-6-amine |
InChI |
InChI=1S/C8H10ClN5/c1-13(2)6-5-7(12-8(9)11-6)14(3)4-10-5/h4H,1-3H3 |
InChI Key |
ZBRXWGUFGVKAQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


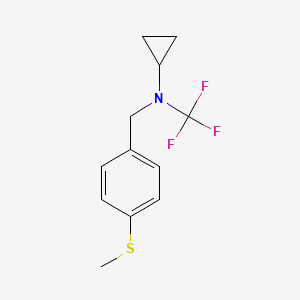
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
